molecular formula C6H6BrNO B12395377 (3-Bromopyridin-2-yl)methanol-d2

(3-Bromopyridin-2-yl)methanol-d2

Cat. No.: B12395377
M. Wt: 190.03 g/mol
InChI Key: FTTLCYCJDYIEFO-APZFVMQVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanol-d2 typically involves the deuteration of (3-Bromopyridin-2-yl)methanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the reaction .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromopyridin-2-yl)methanol-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Bromopyridin-2-yl)methanol-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methanol-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical systems. This is particularly useful in pharmacokinetic studies, where the distribution, metabolism, and excretion of the compound can be monitored .

Comparison with Similar Compounds

  • (3-Bromopyridin-2-yl)methanol
  • (3-Chloropyridin-2-yl)methanol
  • (3-Fluoropyridin-2-yl)methanol

Comparison:

(3-Bromopyridin-2-yl)methanol-d2 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Properties

Molecular Formula

C6H6BrNO

Molecular Weight

190.03 g/mol

IUPAC Name

(3-bromopyridin-2-yl)-dideuteriomethanol

InChI

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2/i4D2

InChI Key

FTTLCYCJDYIEFO-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=N1)Br)O

Canonical SMILES

C1=CC(=C(N=C1)CO)Br

Origin of Product

United States

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